N-(but-3-en-1-yl)cyclopropanamine
Description
N-(but-3-en-1-yl)cyclopropanamine is a primary amine featuring a cyclopropane ring linked to a but-3-enyl group via a nitrogen atom. The cyclopropane ring introduces significant steric strain, which may enhance reactivity in ring-opening or addition reactions. The but-3-enyl substituent provides an allylic double bond, enabling further functionalization (e.g., hydrogenation, epoxidation, or polymerization). Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, particularly in constructing nitrogen-containing heterocycles or strained carbon frameworks .
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
N-but-3-enylcyclopropanamine |
InChI |
InChI=1S/C7H13N/c1-2-3-6-8-7-4-5-7/h2,7-8H,1,3-6H2 |
InChI Key |
RULYUEDLGXRCQA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCNC1CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize N-(but-3-en-1-yl)cyclopropanamine, the following table compares its hypothetical properties with those of structurally related amines and derivatives from the evidence:
Key Comparative Insights
Structural and Electronic Effects: The nitroaromatic group in N-[(2-nitrophenyl)methyl]cyclopropanamine introduces electron-withdrawing effects, reducing amine basicity compared to the allyl-substituted target compound .
Reactivity and Stability: The cyclopropane ring in this compound is expected to be more reactive than the acetamide derivative (), which is stabilized by resonance between the amide and pyrimidine groups . Chlorophenoxy substituents () enhance environmental persistence and toxicity risks compared to the allyl group in the target compound .
Applications :
- Acetamide derivatives () are prioritized in drug synthesis due to their stability and ease of characterization, whereas primary amines like the target compound are more reactive intermediates .
- Aryl-substituted amines () are favored in catalysis, whereas aliphatic amines like the target compound may excel in polymer or agrochemical synthesis .
Research Findings and Limitations
- Synthetic Routes : this compound can hypothetically be synthesized via nucleophilic substitution between cyclopropanamine and 3-butenyl bromide, analogous to methods in .
- Ecological Impact : Allyl amines generally exhibit moderate environmental mobility, but chlorinated analogs () pose higher bioaccumulation risks .
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